molecular formula C13H14ClN3O5 B11020629 (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11020629
M. Wt: 327.72 g/mol
InChI Key: MRDWSGBCHVQPFQ-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H14ClN3O5. It is characterized by the presence of a chloro-substituted dinitrophenyl group and a methylpiperidinyl group attached to a methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3,5-dinitrobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups are key functional groups that participate in various biochemical interactions. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is unique due to its specific combination of chloro, nitro, and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14ClN3O5

Molecular Weight

327.72 g/mol

IUPAC Name

(4-chloro-3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H14ClN3O5/c1-8-4-2-3-5-15(8)13(18)9-6-10(16(19)20)12(14)11(7-9)17(21)22/h6-8H,2-5H2,1H3

InChI Key

MRDWSGBCHVQPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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